molecular formula C11H13N3O5 B2373992 N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine CAS No. 1041195-40-7

N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine

Cat. No. B2373992
CAS RN: 1041195-40-7
M. Wt: 267.241
InChI Key: VYTLASDMZLMNBF-UHFFFAOYSA-N
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Description

N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine, also known as MNPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MNPA is a small molecule that has been shown to selectively activate a specific type of glutamate receptor, called the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in many important physiological processes, including synaptic plasticity, learning, and memory.

Scientific Research Applications

Synthesis and Biological Activity

  • N2-methyl-N-(3-nitrophenyl)-alpha-asparagine derivatives have been synthesized to explore their potential biological activities. For instance, Şunel et al. (2005) synthesized (sulfonamidophenyl)-amide derivatives of N-(m-nitrobenzoil)-D,L-asparagine, aiming to investigate their antibacterial potential (Şunel et al., 2005). Similarly, Filimon et al. (2000) created new derivatives of m-nitrobenzoyl-asparagic acid and m-nitrobenzoyl-asparagine with anti-inflammatory action (Filimon et al., 2000).

Enzyme Metabolism and Plant Physiology

  • Zhang and Marsolais (2014) identified and characterized omega-amidase as an enzyme metabolically linked to asparagine transamination in Arabidopsis, demonstrating the complex roles of asparagine and its derivatives in plant metabolism and physiology (Zhang & Marsolais, 2014).
  • In the context of plant biology, Strasser (2014) discussed the biological significance of complex N-glycans in plants, highlighting how asparagine-linked glycosylation affects plant development and physiology (Strasser, 2014).

Photocatalysis and Environmental Applications

  • Huang et al. (2010) studied the photoreduction of nitrobenzene on TiO2 nanoparticles modified with asparagine, showcasing the potential environmental applications of asparagine derivatives in photocatalytic degradation of pollutants (Huang et al., 2010).

Glycosylation and Protein Modification

  • Li and Danishefsky (2008) described a method for the preparation of an N-methyl-asparagine-linked glycosyl amino acid, demonstrating the utility of asparagine derivatives in synthesizing complex biomolecules (Li & Danishefsky, 2008).

Methylation and Gene Expression

  • Ren et al. (2004) explored the methylation of the asparagine synthetase promoter in human leukemic cell lines, suggesting the role of asparagine derivatives in gene expression regulation and potential cancer therapy (Ren et al., 2004).

Racemic Resolution and Molecular Recognition

  • Białońska and Ciunik (2011) investigated the racemic resolution of N-(4-nitrobenzoyl)-DL-asparagine, illustrating the significance of asparagine derivatives in stereochemical studies and drug development (Białońska & Ciunik, 2011).

Crop Development

  • Luo et al. (2018) demonstrated the critical role of OsASN1, an asparagine-related gene, in asparagine-dependent rice development, highlighting the agricultural implications of asparagine derivatives (Luo et al., 2018).

properties

IUPAC Name

3-(methylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-12-9(6-10(15)16)11(17)13-7-3-2-4-8(5-7)14(18)19/h2-5,9,12H,6H2,1H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLASDMZLMNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine

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